(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine

CAS No.: 1353972-18-5

Cat. No.: VC8069301

Molecular Formula: C7H8BrN3

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353972-18-5 |

|---|---|

| Molecular Formula | C7H8BrN3 |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 6-bromo-N-cyclopropylpyridazin-3-amine |

| Standard InChI | InChI=1S/C7H8BrN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) |

| Standard InChI Key | NYHBLFJJEGMXRQ-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=NN=C(C=C2)Br |

| Canonical SMILES | C1CC1NC2=NN=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

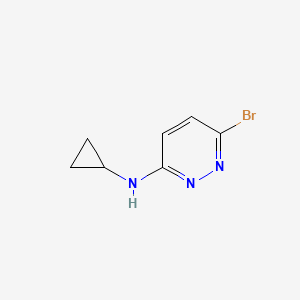

The compound’s molecular formula is C₇H₈BrN₃, with a molecular weight of 214.07 g/mol . Its structure comprises a pyridazine ring substituted with a bromine atom at the 6-position and a cyclopropylamine group at the 3-position (Figure 1). The cyclopropane ring introduces steric strain, which can influence reactivity and biological activity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1353972-18-5 | |

| Molecular Formula | C₇H₈BrN₃ | |

| Molecular Weight | 214.07 g/mol | |

| IUPAC Name | (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine |

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | NBS, DMF, 80°C | 75% |

| 2 | Amination | Cyclopropylamine, XPhos Pd G2, K₃PO₄, dioxane | 60% |

Biological Activity and Applications

Though specific studies on (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine are scarce, its structural analogs exhibit notable biological activities:

-

Kinase Inhibition: Brominated pyridazines, such as 6-bromo-2-(pyridin-3-yl)quinazolines, show inhibitory activity against EGFR and HER2 kinases (IC₅₀ values: 10–50 nM) .

-

Anticancer Potential: Compounds with cyclopropylamine groups, like N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, demonstrate cytotoxicity against breast cancer cell lines (e.g., AU-565, IC₅₀: 2.1 µM) .

These findings suggest that the bromine atom and cyclopropane ring in (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine could synergistically enhance target binding or metabolic stability.

Future Directions

Further research should prioritize:

-

Optimized Synthesis: Developing high-yield, scalable routes using modern catalysis (e.g., photoredox or flow chemistry).

-

Biological Screening: Evaluating its activity against kinase targets or in phenotypic assays.

-

Derivatization: Exploring substitutions at the 4-position of pyridazine to modulate physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume